N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with furan and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl ethyl intermediate: This could involve the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Coupling with naphthalen-1-yl acetamide: The intermediate is then reacted with naphthalen-1-yl acetamide, possibly using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving aromatic compounds.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-thienylmethyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of two furan rings, which may confer distinct chemical and biological properties compared to similar compounds with only one furan or other heterocyclic rings.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-12-25-20)21-11-5-13-26-21/h1-13,19H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWQXJQRCZFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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